molecular formula C9H6BrF3O B13600146 1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone

1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13600146
M. Wt: 267.04 g/mol
InChI Key: VCRMYCCTZARLCO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H6BrF3O It is a derivative of ethanone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 2-position, while the ethanone moiety is substituted with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Palladium catalyst, base (e.g., potassium carbonate), nucleophile, solvent (e.g., toluene), temperature (80-100°C).

    Reduction Reactions: Reducing agent (e.g., NaBH4, LAH), solvent (e.g., ethanol, THF), temperature (0-25°C).

    Oxidation Reactions: Oxidizing agent (e.g., KMnO4, CrO3), solvent (e.g., water, acetic acid), temperature (room temperature to reflux).

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Reduction Reactions: 1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol.

    Oxidation Reactions: 3-Bromo-2-methylbenzoic acid derivatives.

Scientific Research Applications

1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H6BrF3O

Molecular Weight

267.04 g/mol

IUPAC Name

1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6BrF3O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3

InChI Key

VCRMYCCTZARLCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)C(F)(F)F

Origin of Product

United States

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